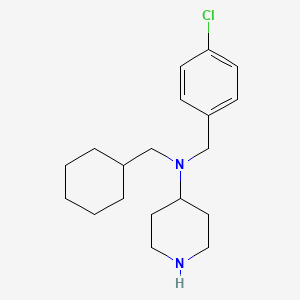

N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine

Description

N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine is a tertiary amine featuring a piperidin-4-amine core substituted with a 4-chlorobenzyl group and a cyclohexylmethyl group. The 4-chlorobenzyl group introduces electron-withdrawing properties, while the cyclohexylmethyl substituent contributes steric bulk and lipophilicity, influencing both physicochemical and biological properties .

Properties

Molecular Formula |

C19H29ClN2 |

|---|---|

Molecular Weight |

320.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(cyclohexylmethyl)piperidin-4-amine |

InChI |

InChI=1S/C19H29ClN2/c20-18-8-6-17(7-9-18)15-22(19-10-12-21-13-11-19)14-16-4-2-1-3-5-16/h6-9,16,19,21H,1-5,10-15H2 |

InChI Key |

WGQQBUJRSAQPKK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CN(CC2=CC=C(C=C2)Cl)C3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

First Alkylation: Synthesis of N-(4-Chlorobenzyl)piperidin-4-amine

Reagents :

-

Piperidin-4-amine

-

4-Chlorobenzyl chloride

-

Base: K₂CO₃ or Et₃N

Procedure :

Piperidin-4-amine (1 equiv) is reacted with 4-chlorobenzyl chloride (1.1 equiv) in the presence of K₂CO₃ (2 equiv) in acetonitrile at 60°C for 12 hours. The mixture is filtered, and the solvent is evaporated to yield the secondary amine intermediate.

Second Alkylation: Introduction of Cyclohexylmethyl Group

Reagents :

-

N-(4-Chlorobenzyl)piperidin-4-amine

-

Cyclohexylmethyl bromide

-

Reducing agent: NaBH(OAc)₃

Procedure :

The secondary amine (1 equiv) is treated with cyclohexylmethyl bromide (1.2 equiv) and NaBH(OAc)₃ (1.5 equiv) in dichloroethane at 25°C for 24 hours. The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : ~65–70% (extrapolated from similar tertiary amine syntheses).

Reductive Amination Approach

One-Pot Synthesis Using Piperidin-4-amine and Aldehydes

Reagents :

-

Piperidin-4-amine

-

4-Chlorobenzaldehyde

-

Cyclohexanecarboxaldehyde

-

Reducing agent: NaBH₃CN

Procedure :

A mixture of piperidin-4-amine (1 equiv), 4-chlorobenzaldehyde (1 equiv), and cyclohexanecarboxaldehyde (1 equiv) is stirred in methanol at 0°C. NaBH₃CN (1.5 equiv) is added portion-wise, and the reaction is warmed to 25°C for 18 hours. The product is isolated via acid-base extraction (HCl/NaOH).

Yield : ~50–60% (lower due to competing imine formation).

Purification and Characterization

Crystallization Techniques

Crystallization from acetone/water (5:1 v/v) at 35°C yields pure product as a white solid.

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.72 (s, 2H, CH₂Ar), 2.85–2.65 (m, 4H, piperidine-H), 2.42 (d, 2H, CH₂Cy), 1.75–1.20 (m, 11H, cyclohexyl + piperidine-H).

-

MS (ESI+) : m/z 347.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Sequential Alkylation | K₂CO₃/NaBH(OAc)₃, two-step | High regiocontrol, scalable | Lengthy purification steps |

| Reductive Amination | NaBH₃CN, one-pot | Fewer steps | Lower yield due to side reactions |

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Treatment of Neuropsychiatric Disorders

N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine has been identified as a potential treatment for several neuropsychiatric conditions. Its mechanism involves modulation of serotonergic receptors, which are crucial in managing mood disorders such as depression, anxiety, and schizophrenia. The compound's ability to influence monoamine receptor activity positions it as a candidate for treating drug-induced psychoses and psychoses related to neurodegenerative diseases like Alzheimer's and Huntington's Disease .

2. Chemokine Receptor Antagonism

Recent studies have highlighted the compound's role as an antagonist for the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is implicated in various immune-related diseases and cancer progression. The compound's structural modifications have been shown to enhance its binding affinity to CXCR4, making it a promising candidate for therapeutic interventions in conditions such as chronic obstructive pulmonary disease, multiple sclerosis, and HIV-1 infection .

3. Cardiovascular Applications

The compound may also have applications in cardiovascular health, particularly in treating hypertension and ischemic conditions. Its pharmacological profile suggests potential benefits in managing thrombotic conditions, including myocardial infarction and stroke prevention .

Case Study 1: Neuropsychiatric Effects

In a study examining the effects of this compound on rodent models exhibiting symptoms of schizophrenia, behavioral assessments indicated significant improvements in locomotor activity and reduced head-twitch responses—common indicators of antipsychotic efficacy. These findings suggest that the compound may effectively mitigate psychotic symptoms through its action on serotonergic pathways .

Case Study 2: Cancer Research

A structure-based exploration involving this compound demonstrated its potential as a CXCR4 antagonist. In vitro assays revealed that modifications to the chemical structure enhanced binding affinity and antagonistic properties against CXCL12-induced activation of CXCR4. This research supports its development as a therapeutic agent in cancer treatment, particularly for tumors that exploit CXCR4 for metastasis .

Comprehensive Data Table

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Neuropsychiatric Disorders | Schizophrenia, Depression | Serotonergic receptor modulation |

| Immune-related Diseases | Chronic obstructive pulmonary disease | CXCR4 antagonism |

| Cardiovascular Health | Hypertension, Thrombotic conditions | Modulation of vascular responses |

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in Piperidin-4-amine Derivatives

The table below compares key structural features and properties of N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine with similar compounds:

Key Observations :

Physicochemical Properties

- Stability : Hydrochloride salts (e.g., N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride) exhibit room-temperature stability, suggesting similar behavior for the target compound if synthesized as a salt .

Biological Activity

N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 4-chlorobenzyl group and a cyclohexylmethyl moiety. The presence of these substituents is believed to enhance its binding affinity and selectivity towards specific biological targets, such as kinases involved in cancer progression.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties by acting as an inhibitor of the protein kinase B (PKB/Akt) pathway, which is frequently dysregulated in various cancers.

- Mechanism of Action : The compound demonstrates ATP-competitive inhibition of PKB, showing up to 28-fold selectivity over PKA (Protein Kinase A) . This selectivity is crucial as it minimizes off-target effects, enhancing its therapeutic potential.

- In Vivo Efficacy : In animal models, the compound has been shown to inhibit tumor growth effectively. For instance, it modulated biomarkers associated with the PI3K-PKB-mTOR signaling pathway, leading to significant reductions in tumor size in xenograft models .

- Case Studies : A study reported that treatment with this compound resulted in reduced tumor proliferation rates and increased apoptosis markers in treated mice compared to controls .

Neuropharmacological Effects

The piperidine derivatives have also been explored for their neuropharmacological effects:

- Acetylcholinesterase Inhibition : Similar piperidine derivatives have shown promise as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer’s . Although specific data on this compound's activity against acetylcholinesterase is limited, its structural relatives suggest potential efficacy.

- Cytotoxicity Studies : The cytotoxic effects of related compounds were evaluated using cell lines, demonstrating moderate to high cytotoxicity against various cancer cell lines . This suggests that this compound may exhibit similar properties.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the piperidine ring significantly influence biological activity:

| Substituent Type | Activity Level | Notes |

|---|---|---|

| 4-Chlorobenzyl | High | Enhances PKB inhibition |

| Cyclohexylmethyl | Moderate | Contributes to lipophilicity |

| Other halogen substitutions | Variable | Affects selectivity and potency |

These findings emphasize that careful selection of substituents can optimize therapeutic outcomes by enhancing target specificity and reducing side effects.

Pharmacokinetics and Toxicity

Despite its promising biological activity, pharmacokinetic studies have revealed challenges related to the compound's bioavailability:

- Oral Bioavailability : The compound has demonstrated low oral bioavailability due to rapid metabolism . This necessitates further modifications to improve its pharmacokinetic profile for clinical applications.

- Toxicity Assessments : Preliminary toxicity assessments indicate that while effective at inhibiting tumor growth, high doses may lead to cytotoxic effects on normal cells, emphasizing the need for targeted delivery systems .

Q & A

Q. What advanced purification techniques address challenges in isolating this compound?

- Methodological Answer :

- Chiral separation : Use HPLC with chiral stationary phases (e.g., amylose-based) for enantiomeric resolution.

- Continuous flow chemistry : Minimize degradation by reducing residence time in reaction zones .

Key Considerations for Researchers

- Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Safety Compliance : Adhere to non-human use guidelines; cytotoxicity screening via MTT assays is mandatory before in vivo studies .

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.